molecular formula C13H15F3N2O6S B15339368 APAP-CYS-D5 (major), trifluoroacetic acid salt

APAP-CYS-D5 (major), trifluoroacetic acid salt

Cat. No.: B15339368
M. Wt: 387.35 g/mol
InChI Key: PDZGEXMJHANKLR-IUDMXIBMSA-N
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Preparation Methods

The synthesis of APAP-CYS-D5 (major), trifluoroacetic acid salt involves the reaction of acetaminophen with L-cysteine in the presence of trifluoroacetic acid. The reaction conditions typically include:

Chemical Reactions Analysis

APAP-CYS-D5 (major), trifluoroacetic acid salt undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

APAP-CYS-D5 (major), trifluoroacetic acid salt is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of APAP-CYS-D5 (major), trifluoroacetic acid salt involves its interaction with cellular proteins and enzymes. It forms adducts with proteins, which can lead to cellular damage and toxicity. The molecular targets include enzymes involved in glutathione metabolism, and the pathways affected include oxidative stress and detoxification pathways .

Comparison with Similar Compounds

APAP-CYS-D5 (major), trifluoroacetic acid salt is unique compared to other acetaminophen metabolites due to its deuterium labeling, which makes it useful in isotope-labeled studies. Similar compounds include:

These compounds are used in various studies to understand the metabolism and toxicology of acetaminophen.

Properties

Molecular Formula

C13H15F3N2O6S

Molecular Weight

387.35 g/mol

IUPAC Name

(2R)-2-amino-3-[2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]phenyl]sulfanylpropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H14N2O4S.C2HF3O2/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17;3-2(4,5)1(6)7/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17);(H,6,7)/t8-;/m0./s1/i1D3;

InChI Key

PDZGEXMJHANKLR-IUDMXIBMSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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